2-[(Cyanomethyl)sulfonyl]benzoic acid
Overview
Description
2-[(Cyanomethyl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H8N2O4S and a molecular weight of 225.22 g/mol. It is characterized by the presence of a cyanomethyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Based on its structural similarity to benzoic acid, it may interact with similar targets . Benzoic acid is known to conjugate with glycine in the liver and is excreted as hippuric acid .
Mode of Action
The sulfonyl group is often involved in hydrogen bonding, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This suggests that 2-[(Cyanomethyl)sulfonyl]benzoic acid may have similar pharmacokinetic properties.
Result of Action
For instance, benzoic acid is known to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts or reagents can influence the reactions it undergoes . .
Biochemical Analysis
Biochemical Properties
2-[(Cyanomethyl)sulfonyl]benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting cellular processes. For instance, binding to an enzyme’s active site may prevent substrate binding, thereby inhibiting the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[(Cyanomethyl)sulfonyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyanomethyl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
2-[(Cyanomethyl)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and medicinal applications.
Sulfonylbenzoic acids: Compounds with similar structures but different substituents on the benzoic acid moiety.
Cyanomethyl derivatives: Compounds containing the cyanomethyl group attached to different functional groups.
Uniqueness
2-[(Cyanomethyl)sulfonyl]benzoic acid is unique due to the combination of the cyanomethyl and sulfonyl groups attached to the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(cyanomethylsulfonyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIKMQMPXQCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285937 | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-87-4 | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243984-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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